Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)-

Description

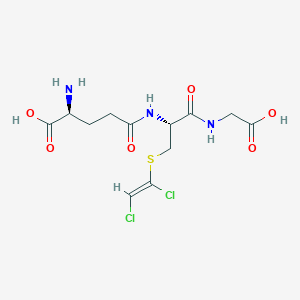

Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)-, commonly referred to as S-(1,2-dichlorovinyl)glutathione (DCVG), is a glutathione conjugate formed during the metabolic processing of trichloroethylene (TCE) . Its structure comprises a tripeptide backbone (γ-glutamyl-cysteinyl-glycine) with a 1,2-dichloroethenyl group attached to the sulfur atom of cysteine. The compound’s CAS registry number is 96614-59-4, with a molecular formula of C₁₂H₁₇Cl₂N₃O₆S and a molecular weight of 402.28 g/mol .

DCVG is a critical intermediate in the glutathione conjugation pathway of TCE, a process implicated in the bioactivation of TCE to nephrotoxic and mutagenic metabolites . This highlights its role in TCE-associated renal toxicity and carcinogenicity.

Properties

CAS No. |

175671-72-4 |

|---|---|

Molecular Formula |

C12H17Cl2N3O6S |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1 |

InChI Key |

IXARYIJEQUJTIZ-AXUBEFTGSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(1,2-Dichlorovinyl)glutathione is typically synthesized through the conjugation of glutathione with 1,2-dichlorovinyl compounds. The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the 1,2-dichlorovinyl compound, resulting in the formation of the glutathione conjugate .

Industrial Production Methods: The reaction is typically carried out in an aqueous medium at a neutral to slightly basic pH to facilitate the nucleophilic attack .

Chemical Reactions Analysis

Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and other oxidative metabolites.

Reduction: Reduction reactions can lead to the formation of less toxic metabolites.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and other oxidative metabolites.

Reduction: Less toxic metabolites.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:

Chemistry: Used as a model compound to study the bioactivation and detoxification pathways of halogenated hydrocarbons.

Biology: Investigated for its role in cellular detoxification processes and its impact on cellular health.

Medicine: Studied for its potential nephrotoxic effects and its role in kidney injury.

Mechanism of Action

The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by enzymes such as cysteine conjugate β-lyase, leading to the formation of reactive intermediates that can cause cellular damage. The primary molecular targets include renal proximal tubular cells, where the compound induces nephrotoxicity through oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Table 1: Comparative Analysis of DCVG and Related Compounds

Toxicological and Metabolic Implications

- Interspecies Variability : Mice produce ~100-fold fewer glutathione conjugates of TCE than humans, necessitating higher experimental doses to observe toxicity .

- Metabolic Pathways : DCVG is hydrolyzed to DCVC by γ-glutamyltransferase and peptidases, while DCVC is acetylated to NAcDCVC or bioactivated via β-lyase to reactive thiols .

- Toxicity Hierarchy : DCVC > DCVG > NAcDCVC in acute nephrotoxicity, but NAcDCVC’s persistence may exacerbate chronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.